Allyl salicylate

Description

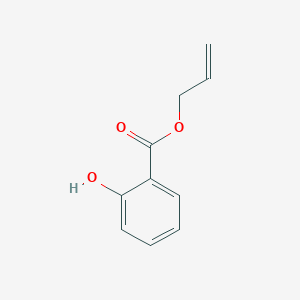

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6,11H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKBLDCLPBWOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065089 | |

| Record name | Allyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10484-09-0 | |

| Record name | Allyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10484-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010484090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7HJ0PS9K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Allyl Salicylate: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl salicylate (prop-2-enyl 2-hydroxybenzoate) is an organic compound, an ester of salicylic acid and allyl alcohol. It is a versatile molecule utilized primarily in the fragrance and perfumery industries for its characteristic sweet, fruity, and slightly medicinal aroma. This technical guide provides an in-depth overview of the chemical properties and structural features of allyl salicylate, including detailed experimental protocols for its synthesis and characterization, aimed at professionals in research and development.

Chemical Structure and Identifiers

Allyl salicylate is characterized by a benzene ring substituted with a hydroxyl group and an ester group at positions 2 and 1, respectively. The ester side-chain contains an allyl group.

Chemical Structure:

Structural Identifiers:

| Identifier | Value |

| IUPAC Name | prop-2-enyl 2-hydroxybenzoate[1] |

| CAS Number | 10484-09-0[1] |

| Molecular Formula | C₁₀H₁₀O₃[1] |

| SMILES | C=CCOC(=O)c1ccccc1O[1] |

| InChI | InChI=1S/C10H10O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6,11H,1,7H2[1] |

Physicochemical Properties

A summary of the key physicochemical properties of allyl salicylate is presented below. These properties are crucial for its handling, formulation, and application.

| Property | Value | Reference |

| Molecular Weight | 178.18 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 247-250 °C at 760 mmHg | |

| Density | 1.158 g/cm³ at 20 °C | |

| Solubility in Water | 242 mg/L at 25 °C (estimated) | |

| Solubility in Organic Solvents | Soluble in ethanol | |

| Refractive Index (n_D^20) | 1.548 | |

| Flash Point | 112.4 °C | |

| logP (octanol-water) | 3.06 |

Experimental Protocols

Synthesis of Allyl Salicylate via Fischer Esterification

Allyl salicylate can be synthesized through the Fischer esterification of salicylic acid with allyl alcohol, using a strong acid as a catalyst.[2]

Materials:

-

Salicylic acid

-

Allyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid, a molar excess of allyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.

-

Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to obtain pure allyl salicylate.

Analytical Characterization

GC-MS is a powerful technique for confirming the identity and purity of allyl salicylate.

Instrumentation and Conditions (Hypothetical):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Expected Results: The gas chromatogram should show a single major peak corresponding to allyl salicylate. The mass spectrum will exhibit a molecular ion peak at m/z 178, along with characteristic fragment ions.

FTIR spectroscopy is used to identify the functional groups present in the allyl salicylate molecule.[2]

Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.

Expected Characteristic Absorption Bands:

-

~3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

-

~3080 cm⁻¹: =C-H stretching of the vinyl group.

-

~2980-2850 cm⁻¹: C-H stretching of the alkyl part of the allyl group.

-

~1680 cm⁻¹: C=O stretching of the ester carbonyl group.

-

~1610 and 1485 cm⁻¹: C=C stretching of the aromatic ring.

-

~1250 cm⁻¹: C-O stretching of the ester.

-

~990 and 920 cm⁻¹: Out-of-plane bending of the =C-H bonds of the vinyl group.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Sample Preparation: The sample is dissolved in deuterated chloroform (CDCl₃).

Expected ¹H NMR Chemical Shifts (δ, ppm):

-

~10.8: (s, 1H) - Phenolic -OH

-

7.8-6.8: (m, 4H) - Aromatic protons

-

6.1-5.9: (m, 1H) - -CH=CH₂

-

5.5-5.3: (m, 2H) - -CH=CH₂

-

~4.7: (d, 2H) - -O-CH₂-

Expected ¹³C NMR Chemical Shifts (δ, ppm):

-

~170: Ester C=O

-

~161: Aromatic C-OH

-

~136, ~132, ~130, ~119, ~118, ~112: Aromatic carbons and vinyl carbons

-

~66: -O-CH₂-

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system of the benzene ring.

Sample Preparation: A dilute solution of allyl salicylate is prepared in a suitable UV-transparent solvent, such as ethanol.

Procedure:

-

Prepare a series of standard solutions of allyl salicylate in ethanol of known concentrations.

-

Record the UV-Vis spectrum of each solution from 200 to 400 nm using a spectrophotometer, with ethanol as the blank.

-

Determine the wavelength of maximum absorbance (λ_max).

Expected Results: Allyl salicylate is expected to exhibit a λ_max around 305 nm, characteristic of the salicylic acid chromophore.

Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent analytical characterization of allyl salicylate.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and analytical characterization of allyl salicylate. The presented experimental protocols offer a framework for the synthesis and quality control of this important fragrance compound. The comprehensive data and methodologies are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Synthesis of Allyl Salicylate from Salicylic Acid and Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of allyl salicylate, a valuable fragrance and pharmaceutical intermediate. The primary synthesis route detailed is the Fischer-Speier esterification of salicylic acid with allyl alcohol. This document outlines the reaction mechanism, optimized experimental protocols, purification techniques, and characterization data. All quantitative information is summarized in structured tables for clarity and comparative analysis. Additionally, key processes are visualized using diagrams generated with Graphviz to facilitate a deeper understanding of the synthesis workflow and underlying chemical transformations.

Introduction

Allyl salicylate is an organic ester prized for its characteristic sweet, fruity aroma, finding extensive application in the fragrance and flavor industries. Beyond its olfactory properties, it serves as a versatile precursor in the synthesis of various pharmaceutical and agrochemical compounds. The most common and economically viable method for its preparation is the acid-catalyzed Fischer-Speier esterification of salicylic acid and allyl alcohol. This guide offers a detailed technical examination of this synthesis, providing researchers and professionals with the necessary information for its successful laboratory-scale production.

Reaction Mechanism and Stoichiometry

The synthesis of allyl salicylate proceeds via the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.

Overall Reaction:

The mechanism involves the protonation of the carbonyl oxygen of salicylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of allyl alcohol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product, allyl salicylate, and regenerates the acid catalyst.

Experimental Protocols

The following protocol is a synthesized procedure based on established principles of Fischer esterification for salicylates, aiming for optimal yield and purity.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| Salicylic Acid | C₇H₆O₃ | 138.12 | >99% |

| Allyl Alcohol | C₃H₆O | 58.08 | >99% |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 95-98% |

| Toluene | C₇H₈ | 92.14 | Anhydrous |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade |

Reaction Setup and Procedure

-

Reaction Assembly: A 250 mL round-bottom flask is equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

-

Charging Reactants: To the round-bottom flask, add salicylic acid (13.8 g, 0.1 mol), allyl alcohol (8.7 g, 0.15 mol), and toluene (50 mL). The use of excess allyl alcohol helps to shift the equilibrium towards the product side.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) to the mixture.

-

Reaction Execution: The reaction mixture is heated to reflux (approximately 100-110 °C) with vigorous stirring. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.

-

Reaction Time: The reaction is typically allowed to proceed for 3-5 hours, or until no more water is collected in the Dean-Stark trap.

Work-up and Purification

-

Cooling: After the reaction is complete, the flask is allowed to cool to room temperature.

-

Solvent Removal: The toluene is removed under reduced pressure using a rotary evaporator.

-

Extraction: The residue is dissolved in 100 mL of diethyl ether and transferred to a separatory funnel.

-

Washing: The organic layer is washed sequentially with:

-

100 mL of water to remove the excess allyl alcohol and sulfuric acid.

-

100 mL of a saturated sodium bicarbonate solution to neutralize any unreacted salicylic acid and the remaining sulfuric acid. This step should be performed carefully due to CO₂ evolution.

-

100 mL of brine (saturated NaCl solution) to facilitate phase separation.

-

-

Drying: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude allyl salicylate.

-

Purification: The crude product is purified by vacuum distillation. The fraction collected at the appropriate boiling point under reduced pressure will be pure allyl salicylate.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of allyl salicylate.

| Parameter | Value | Notes |

| Molar Ratio (Salicylic Acid:Allyl Alcohol) | 1 : 1.5 | Excess alcohol drives the reaction forward. |

| Catalyst Loading (H₂SO₄) | ~0.5 mol% | Based on the limiting reactant (salicylic acid). |

| Reaction Temperature | 100-110 °C | Reflux temperature of the toluene-alcohol mixture. |

| Reaction Time | 3-5 hours | Monitored by water collection in Dean-Stark trap. |

| Optimal Yield | 78%[1][2] | Reported optimal yield under various conditions. |

| Boiling Point (Allyl Salicylate) | 248-250 °C at 760 mmHg | Literature value. |

| Density (Allyl Salicylate) | 1.105 g/cm³ | Literature value. |

Characterization Data

The identity and purity of the synthesized allyl salicylate can be confirmed using various spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is a powerful tool for assessing the purity of the final product and confirming its molecular weight.

| Parameter | Value | Reference |

| Molecular Ion (M+) | m/z = 178 | [3] |

| Major Fragmentation Peaks | m/z = 120, 92, 41 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information of the allyl salicylate molecule.

¹H NMR (CDCl₃, 300 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.8 | s | 1H | -OH |

| 7.85 | dd | 1H | Ar-H |

| 7.45 | ddd | 1H | Ar-H |

| 6.98 | d | 1H | Ar-H |

| 6.90 | ddd | 1H | Ar-H |

| 6.05 | m | 1H | -CH= |

| 5.40 | dq | 1H | =CH₂ (trans) |

| 5.30 | dq | 1H | =CH₂ (cis) |

| 4.70 | dt | 2H | -OCH₂- |

¹³C NMR (CDCl₃, 75 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| 169.5 | C=O |

| 161.5 | C-OH |

| 135.8 | Ar-C |

| 131.8 | -CH= |

| 130.0 | Ar-CH |

| 119.2 | Ar-CH |

| 118.5 | =CH₂ |

| 117.5 | Ar-CH |

| 112.5 | Ar-C |

| 65.5 | -OCH₂- |

Visualizations

Fischer-Speier Esterification Mechanism

Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.

Experimental Workflow for Allyl Salicylate Synthesis

Caption: Step-by-step workflow for the synthesis and purification of allyl salicylate.

Conclusion

The synthesis of allyl salicylate from salicylic acid and allyl alcohol via Fischer-Speier esterification is a robust and well-established method. By carefully controlling the reaction conditions, particularly the molar ratio of reactants and the efficient removal of water, a respectable yield of high-purity product can be achieved. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the consistent and successful synthesis of this important chemical intermediate.

References

Mechanism of Action of Salicylate Esters: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salicylate esters represent a cornerstone class of therapeutic agents, renowned for their analgesic, anti-inflammatory, antipyretic, and antithrombotic properties. While acetylsalicylic acid (aspirin) is the most prominent member, a diverse range of these esters is utilized in clinical and consumer products. Their mechanism of action is multifaceted, extending beyond the canonical inhibition of cyclooxygenase (COX) enzymes. This guide provides a detailed exploration of the core molecular mechanisms, encompassing both COX-dependent and a growing list of COX-independent signaling pathways. We delve into the crucial role of in vivo hydrolysis, the intricacies of enzyme inhibition, and the modulation of key inflammatory and metabolic signaling cascades, including NF-κB, AMPK, and MAPK. This document consolidates current understanding, presents quantitative data for comparative analysis, details key experimental methodologies, and provides visual diagrams of critical pathways to support advanced research and development.

Pharmacokinetics: The Salicylate Ester as a Prodrug

A fundamental principle governing the action of most salicylate esters is their role as prodrugs. Upon administration, particularly topical or oral, these compounds are rapidly hydrolyzed by esterase enzymes present in the plasma, liver, and other tissues to yield salicylic acid, the primary active metabolite responsible for most systemic effects.[1][2][3] This biotransformation is critical, as it allows for the delivery of the active salicylate moiety.[2] The lipophilicity of the ester form, which can be modulated by the length of the alkyl chain, enhances its ability to penetrate biological membranes compared to the more polar salicylic acid.[2][4]

The workflow for this initial metabolic step is straightforward but essential for understanding the subsequent mechanisms of action.

Caption: General metabolic pathway of salicylate ester hydrolysis.

Core Mechanisms of Action

The therapeutic effects of salicylates are mediated through a combination of two major routes: inhibition of the cyclooxygenase (COX) pathway and modulation of various COX-independent signaling cascades.

The most well-established mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs).[5] These eicosanoids are potent mediators of inflammation, pain, fever, and platelet aggregation.[5][6] There are two primary COX isoenzymes, COX-1 and COX-2.

-

COX-1: Is constitutively expressed and plays a role in physiological functions, such as protecting the gastrointestinal lining and facilitating platelet aggregation.[2][7]

-

COX-2: Is an inducible enzyme, with its expression being upregulated at sites of inflammation.[2][7]

A critical distinction lies in the mode of inhibition by different salicylates:

-

Acetylsalicylic Acid (Aspirin): Acts as an acetylating agent, irreversibly inactivating both COX-1 and COX-2 by covalently attaching an acetyl group to a serine residue within the enzyme's active site.[6][[“]] This irreversible action, particularly on platelet COX-1, is responsible for its long-lasting antiplatelet effect.[7][9]

-

Non-Acetylated Salicylates (from other esters): Salicylic acid itself inhibits COX enzymes through a reversible, competitive mechanism that is less potent than aspirin's irreversible acetylation.[10][11]

Caption: Inhibition of the Cyclooxygenase (COX) pathway by salicylates.

Recent research has illuminated several mechanisms that are independent of COX inhibition, contributing significantly to the anti-inflammatory and metabolic effects of salicylates.

2.2.1 Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[13] Salicylates have been shown to inhibit this pathway by preventing the degradation of IκB, thus keeping NF-κB in its inactive cytoplasmic state.[12] This action is considered a major component of their anti-inflammatory effects.[6][13]

Caption: Salicylates block NF-κB activation by inhibiting IKK.

2.2.2 Activation of AMP-Activated Protein Kinase (AMPK)

AMPK is a central regulator of cellular metabolism, activated during states of low energy (high AMP:ATP ratio) to promote catabolic processes (like fatty acid oxidation) and inhibit anabolic processes.[14] Salicylate has been shown to directly bind to and activate AMPK, independent of changes in cellular AMP levels.[15][16] This allosteric activation occurs at a site distinct from AMP binding.[14][15] AMPK activation by salicylates is proposed to mediate some of their beneficial metabolic effects observed in type 2 diabetes and their potential anticancer properties.[16][17]

Caption: Salicylate directly activates AMPK leading to metabolic shifts.

2.2.3 Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK family of kinases (including ERK, JNK/SAPK, and p38) regulates a wide array of cellular processes, including inflammation, apoptosis, and proliferation. Salicylates exhibit complex and differential effects on this pathway. Studies have shown that salicylates can:

-

Inhibit the activation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK).[18][19]

This selective modulation contributes to both the anti-inflammatory and, paradoxically, pro-apoptotic effects of salicylates seen at higher concentrations.[19][21] For instance, the inhibition of ERK signaling can suppress the expression of inflammatory mediators like iNOS, while the activation of p38 has been linked to salicylate-induced apoptosis.[19][21]

Caption: Salicylate differentially inhibits ERK/JNK and activates p38 MAPK.

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanisms of action of salicylates, compiled from various studies.

Table 1: AMPK Activation by Salicylate

| Parameter | Value | Cell/System | Reference |

|---|---|---|---|

| Half-maximal effect (A₀.₅) for allosteric activation | 1.0 ± 0.2 mM | Cell-free purified AMPK | [16] |

| Clinically relevant plasma concentrations | 1 to 3 mM | Humans treated with salsalate or high-dose aspirin |[16] |

Table 2: In Vivo Dosing and Metabolic Effects

| Compound | Dose | Effect | Species | Reference |

|---|

| Salsalate | 62.5 mg/kg (i.p.) | Clinically relevant serum salicylate concentrations; Inhibition of hepatic de novo lipogenesis | Mouse |[22] |

Table 3: In Vitro Metabolic Clearance of Salicylate Esters

| Compound | LogP | In Vitro Intrinsic Clearance (CLint, in vitro) (µL/min/mg protein) | System | Reference |

|---|---|---|---|---|

| Isotridecyl salicylate | 8.42 | 9.6 ± 0.3 | Human Liver S9 | [23] |

| Acetaminosalol | 2.93 | 3654.1 ± 192.6 | Human Liver S9 |[23] |

Key Experimental Protocols

This protocol describes a common method for determining the inhibitory potential of a compound against COX-1 and COX-2 enzymes by measuring the production of prostaglandin E₂ (PGE₂) via LC-MS/MS.[24]

Workflow Diagram:

Caption: Step-by-step workflow for a typical in vitro COX inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM Tris-HCl buffer (pH 8.0).

-

Prepare stock solutions of co-factors: 100 µM hematin and 40 mM L-epinephrine.

-

Prepare stock solutions of the test inhibitor (e.g., salicylate ester) in a suitable solvent like DMSO. Prepare a dilution series to determine IC₅₀ values.

-

Prepare a stock solution of the substrate, arachidonic acid (e.g., 10 mM in ethanol).

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine 146 µL of Tris-HCl buffer, 2 µL of hematin, and 10 µL of L-epinephrine.

-

Add 20 µL of buffer containing the COX enzyme (e.g., 0.1 µg of ovine COX-1 or 0.2 µg of ovine COX-2). Incubate for 2 minutes at room temperature.

-

Add 2 µL of the inhibitor solution (or DMSO for the control) to the enzyme mixture. Pre-incubate for 10 minutes at 37°C.

-

-

Reaction Initiation and Termination:

-

Initiate the enzymatic reaction by adding 2 µL of the arachidonic acid solution.

-

Incubate for 2 minutes at 37°C.

-

Terminate the reaction by adding a stop solution, such as 10 µL of 1 M HCl.

-

-

Quantification:

-

The amount of PGE₂ produced is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

The percent inhibition is calculated by comparing the PGE₂ produced in the presence of the inhibitor to the amount produced in the control (vehicle only) incubation.

-

IC₅₀ values are determined by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.[24]

-

Structure-Activity Relationships (SAR)

The biological activity of salicylate esters is highly dependent on their chemical structure. Key modifications and their effects include:

-

Carboxylic Acid Group: The acidity of the carboxyl group is crucial. Converting it to a less acidic amide (salicylamide) retains analgesic action but eliminates anti-inflammatory properties.[25] Esterification of this group, as seen in most salicylate esters, creates a prodrug that is more stable and often better absorbed.[4][26]

-

Phenolic Hydroxyl Group: The position of the hydroxyl group is critical; moving it from the ortho position (to meta or para) abolishes activity.[25] Acetylation of this group (as in aspirin) creates an irreversible COX inhibitor.

-

Aromatic Ring Substitutions: Adding electron-withdrawing groups (e.g., halogens) to the aromatic ring can enhance both potency and toxicity.[25][26] Substitution at the 5th position can specifically increase anti-inflammatory activity.[25]

-

Ester Chain Length: The length of the alkyl chain on the ester affects lipophilicity, solubility, and volatility. Longer chains can increase the duration of action by decreasing volatility and increasing membrane penetration.[4] However, very long or bulky lipophilic ester groups can significantly decrease antiplatelet activity, suggesting that the overall size and geometry of the molecule are important for binding to the COX active site.[27]

References

- 1. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ethyl Salicylate? [synapse.patsnap.com]

- 3. Chemistry 211 Experiment 3 [home.miracosta.edu]

- 4. Structure-Activity Relationship (SAR) of Methyl Salicylate - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 5. What is the mechanism of Aspirin? [synapse.patsnap.com]

- 6. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 7. droracle.ai [droracle.ai]

- 8. Mechanism of action of aspirin - Consensus [consensus.app]

- 9. General Explanation of Aspirin: Recent and Future Advancement | Auctores [auctoresonline.org]

- 10. Salicylic acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The ancient drug salicylate directly activates AMP-activated protein kinase | MRC PPU [ppu.mrc.ac.uk]

- 16. The ancient drug salicylate directly activates AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AMPK: mediating the metabolic effects of salicylate-based drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Salicylate inhibition of extracellular signal-regulated kinases and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Activation of p38 Mitogen-Activated Protein Kinase by Sodium Salicylate Leads to Inhibition of Tumor Necrosis Factor-Induced IκBα Phosphorylation and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sodium salicylate induces apoptosis via p38 mitogen-activated protein kinase but inhibits tumor necrosis factor-induced c-Jun N-terminal kinase/stress-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. diabetesjournals.org [diabetesjournals.org]

- 23. In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pharmacy180.com [pharmacy180.com]

- 26. Structure activity relationships (SAR) of Salicylates - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 27. Structure, stability, and antiplatelet activity of O-acyl derivatives of salicylic acid and lipophilic esters of acetylsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Allyl Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl salicylate, the ester of salicylic acid and allyl alcohol, is a compound with known applications in the fragrance industry. Beyond its olfactory properties, it possesses a range of biological activities stemming from its salicylate moiety. This technical guide provides a comprehensive overview of the current understanding of allyl salicylate's biological effects, with a focus on its antimicrobial and potential anti-inflammatory and analgesic properties. This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development.

Introduction

Salicylates, a class of compounds derived from salicylic acid, have a long history in medicine, with aspirin (acetylsalicylic acid) being the most prominent example. Their therapeutic effects are primarily attributed to their anti-inflammatory, analgesic, and antipyretic properties, largely mediated through the inhibition of cyclooxygenase (COX) enzymes. Allyl salicylate, as a derivative, is anticipated to share some of these characteristics. Recent research has also highlighted its potential as an antimicrobial agent. This guide will delve into the specifics of its known biological activities, drawing from available literature to provide a technical foundation for researchers.

Antimicrobial Activity

The antimicrobial properties of allyl salicylate against various bacterial and fungal strains have been investigated. The primary quantitative measure of this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

Published studies have reported MIC values for allyl salicylate (also referred to as AESA in some literature) against several pathogens. While comprehensive data across a wide spectrum of microbes is not yet available, the existing findings are summarized below.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive bacterium | 125 | [1] |

| Streptococcus pneumoniae | Gram-positive bacterium | 62.5 | [1] |

| Escherichia coli | Gram-negative bacterium | 125 | [1] |

| Klebsiella pneumoniae | Gram-negative bacterium | 125 | [1] |

| Salmonella typhi | Gram-negative bacterium | 125 | [1] |

| Trichophyton mentagrophytes | Fungus | 62.5 | [1] |

| Microsporum audouinii | Fungus | 125 | [1] |

| Epidermophyton floccosum | Fungus | 125 | [1] |

| Microsporum gypseum | Fungus | 125 | [1] |

Note: The provided data is based on available literature and may vary depending on the specific strains and testing conditions used in different studies.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of allyl salicylate against bacterial and fungal strains is typically determined using a broth microdilution method.

Objective: To determine the lowest concentration of allyl salicylate that inhibits the visible growth of a specific microorganism.

Materials:

-

Allyl salicylate

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: A two-fold serial dilution of allyl salicylate is prepared in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Each well containing the diluted allyl salicylate is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without allyl salicylate) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of allyl salicylate at which no visible growth of the microorganism is observed.

Workflow for Determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory and Analgesic Activities (Inferred)

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary anti-inflammatory and analgesic effects of salicylates are attributed to their ability to inhibit the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, salicylates reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. It is highly probable that allyl salicylate exerts its anti-inflammatory effects through this same mechanism.

Mechanism of Action: Modulation of NF-κB Signaling

Salicylates have also been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a critical role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Salicylates can inhibit the activation of NF-κB, leading to a downstream reduction in the production of these inflammatory mediators. This represents another likely pathway through which allyl salicylate may exert anti-inflammatory effects.

Inferred Anti-inflammatory Signaling Pathway of Allyl Salicylate.

Experimental Protocols for Evaluation

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Procedure:

-

Rodents (typically rats or mice) are administered allyl salicylate at various doses.

-

After a set period, a sub-plantar injection of carrageenan is administered to the hind paw to induce localized inflammation and edema.

-

The volume of the paw is measured at regular intervals using a plethysmometer.

-

The percentage inhibition of edema by allyl salicylate is calculated relative to a control group.

This model is used to evaluate the peripheral analgesic activity of a compound.

Procedure:

-

Mice are treated with allyl salicylate at different doses.

-

Following a predetermined time, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

The number of writhes is counted for a specific duration.

-

The analgesic effect is quantified as the percentage reduction in the number of writhes compared to a control group.

Synthesis

Allyl salicylate can be synthesized through the esterification of salicylic acid with allyl alcohol or allyl bromide.[2][3] The reaction is typically carried out in a suitable solvent and may be catalyzed by an acid or a base.[2][3]

Conclusion and Future Directions

Allyl salicylate demonstrates clear antimicrobial activity against a range of bacteria and fungi. While its anti-inflammatory and analgesic properties are strongly suggested by the well-documented activities of the salicylate class of compounds, there is a notable lack of specific quantitative data for allyl salicylate itself in the current scientific literature. Future research should focus on:

-

Quantitative in vitro and in vivo studies to determine the IC50 values of allyl salicylate for COX-1 and COX-2 inhibition and its ED50 for analgesic and anti-inflammatory effects.

-

Elucidation of the precise molecular interactions of allyl salicylate with its biological targets.

-

Pharmacokinetic and toxicological profiling to assess its potential for therapeutic development.

This guide provides a foundational understanding of the biological activities of allyl salicylate, highlighting both the established data and the existing knowledge gaps, thereby serving as a valuable resource for guiding future research endeavors in this area.

References

- 1. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Allyl Salicylate: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl salicylate, the ester of salicylic acid and allyl alcohol, is a compound with a history of use in perfumery and as a flavoring agent.[1][2][3] Beyond these applications, its chemical structure, combining the well-established therapeutic properties of salicylates with the reactivity of an allyl group, suggests a potential for broader therapeutic applications. This technical guide provides an in-depth overview of the current understanding and potential future directions for the therapeutic use of allyl salicylate. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to facilitate further research and development in this area.

While direct research into the therapeutic applications of allyl salicylate is still emerging, this guide draws upon data from closely related salicylate and allyl-containing compounds to build a comprehensive picture of its potential. The primary areas of therapeutic interest that will be explored are its antibacterial, anti-inflammatory, analgesic, and anticancer properties.

Antibacterial Applications

The antibacterial properties of salicylates are well-documented, and the addition of an allyl group may modulate this activity. Recent research has begun to explore the potential of allyl salicylate as an antimicrobial agent, particularly in the context of materials science, such as in the development of antibacterial dental prostheses.[4][5]

Quantitative Data: Antimicrobial Activity

A 2025 study investigated the antimicrobial activity of allyl salicylate (AESA) against a panel of bacteria and fungi. While specific Minimum Inhibitory Concentration (MIC) values were not provided, the study reported complete inhibition at various dilutions, as summarized in the table below.[6] For context, data for other salicylates against various bacterial strains are also included.

| Compound | Microorganism | Assay Method | Result | Reference |

| Allyl Salicylate (AESA) | Staphylococcus aureus | Agar Diffusion | Complete Inhibition at 1:100, 1:200, 1:400, 1:800 dilutions | [6] |

| Escherichia coli | Agar Diffusion | Complete Inhibition at 1:100, 1:200, 1:400, 1:800 dilutions | [6] | |

| Bacillus subtilis | Agar Diffusion | Complete Inhibition at 1:100, 1:200, 1:400, 1:800 dilutions | [6] | |

| Candida albicans | Agar Diffusion | Complete Inhibition at 1:100, 1:200, 1:400 dilutions | [6] | |

| Palmitic acid-salicylate esters | Streptococcus pneumoniae | Not specified | MIC = 62.5 and 125 µg/mL | [6] |

| Staphylococcus aureus | Not specified | MIC = 62.5 and 125 µg/mL | [6] | |

| Salmonella typhi | Not specified | MIC = 62.5 and 125 µg/mL | [6] | |

| Klebsiella pneumoniae | Not specified | MIC = 62.5 and 125 µg/mL | [6] | |

| Escherichia coli | Not specified | MIC = 62.5 and 125 µg/mL | [6] | |

| Sodium Salicylate | Klebsiella pneumoniae | Broth Macrodilution | Increased MIC of most tested antibiotics | [7] |

Experimental Protocols

A general method for the synthesis of allyl salicylate involves the esterification of salicylic acid with allyl alcohol or allyl bromide.[3]

Materials:

-

Salicylic acid

-

Allyl alcohol or allyl bromide

-

Appropriate solvent (e.g., toluene)

-

Acid catalyst (e.g., sulfuric acid)

-

Peroxybenzoyl (initiator for polymerization studies)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Dissolve salicylic acid in the chosen solvent in a round-bottom flask.

-

Add a molar excess of allyl alcohol or allyl bromide and a catalytic amount of sulfuric acid.

-

Heat the mixture to reflux for a specified period (e.g., 5-6 hours) at a suitable temperature (e.g., 90-100°C).[8]

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium carbonate solution).

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude allyl salicylate by vacuum distillation to obtain the final product.

-

Confirm the chemical structure using techniques such as IR spectroscopy.[3]

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.[9][10]

Materials:

-

Allyl salicylate

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Tween 80 or DMSO (as an emulsifier for the oil)

-

96-well microtiter plates

-

Spectrophotometer

-

Mueller-Hinton Agar (MHA) plates

Procedure:

-

Preparation of Allyl Salicylate Stock Solution: Dissolve allyl salicylate in a suitable solvent (e.g., DMSO) or emulsify with Tween 80 at a ratio of 1:1.[9]

-

Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-1.5 x 10^8 CFU/mL).[10] Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.[10]

-

Serial Dilution: Perform serial two-fold dilutions of the allyl salicylate stock solution in MHB in the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without allyl salicylate) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of allyl salicylate that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

-

MBC Determination: To determine the MBC, take an aliquot from the wells with no visible growth and plate it on MHA plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Visualizations

Figure 1. Experimental workflow for determining the antibacterial activity of allyl salicylate.

Anti-inflammatory and Analgesic Potential

Salicylates are a cornerstone of anti-inflammatory therapy, primarily through their inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[11][12] Allyl salicylate, as a member of this class, is expected to possess similar properties.

Mechanism of Action of Salicylates

The primary mechanism of action for the anti-inflammatory and analgesic effects of salicylates is the inhibition of COX-1 and COX-2 enzymes.[13] This inhibition reduces the production of prostaglandins, which are mediators of pain, fever, and inflammation.[11] Some evidence also suggests that salicylates can suppress the transcription of the COX-2 gene.[13]

Quantitative Data: Anti-inflammatory and Analgesic Activity

Currently, there is a lack of specific quantitative data on the anti-inflammatory and analgesic activity of allyl salicylate. The table below presents data for other salicylate derivatives to provide a comparative context.

| Compound | Model | Assay | Result | Reference |

| Valeryl Salicylate | Arachidonic acid-induced ear edema (mice) | Edema Inhibition | Significant inhibition at 1.5-45 µ g/ear | [14] |

| Croton oil-induced ear edema (mice) | Edema Inhibition | Significant inhibition at 45 µ g/ear | [14] | |

| Carrageenan-induced paw edema (mice) | Edema Inhibition | Significant reduction at 2h | [14] | |

| Aspirin | In vitro | COX-1 Inhibition | IC50 = 1.88 µM | [15] |

| In vitro | COX-2 Inhibition | IC50 = 12.34 µM | [15] | |

| Salicylate-containing rubefacients | Acute musculoskeletal pain (human) | Pain Relief | Limited evidence for efficacy | |

| Compound Methyl Salicylate Liniment | Soft tissue pain (human) | Pain Relief | 78.31% effective rate | [16] |

Experimental Protocols

This protocol describes a method to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.[13]

Materials:

-

Allyl salicylate

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Prostaglandin E2 (PGE2) ELISA kit

-

Assay buffer

Procedure:

-

Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes in the assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of allyl salicylate in a suitable solvent.

-

Reaction Incubation: In a microplate, add the COX enzyme, the test compound (allyl salicylate) or a control, and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a further period (e.g., 15 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This protocol describes a model for evaluating the analgesic efficacy of topically applied compounds.[17]

Animal Model:

-

Adult Sprague-Dawley rats

Procedure:

-

Induction of Inflammation: Induce inflammation in the anterior tibialis muscle of one hindlimb by injecting complete Freund's adjuvant.

-

Topical Application: After a set period for inflammation to develop, apply a formulation containing allyl salicylate to the skin over the inflamed muscle.

-

Pain Behavior Assessment: Measure the weight-bearing capacity of the affected hindlimb at various time points after application. An increase in weight-bearing on the affected limb indicates an analgesic effect.

-

Control Groups: Include a vehicle control group (formulation without allyl salicylate) and a positive control group (a known topical analgesic).

-

Data Analysis: Compare the changes in weight-bearing between the treatment and control groups to determine the efficacy of allyl salicylate.

Visualizations

Figure 2. Mechanism of action of allyl salicylate via COX inhibition.

Anticancer Potential

While research on the anticancer properties of allyl salicylate is limited, studies on other alkylated salicylates and compounds containing an allyl motif suggest this as a promising area for investigation.[18][19][20] Salicylates have been shown to affect various cancer-related pathways, and the allyl group is present in several natural and synthetic compounds with anticancer activity.[19]

Quantitative Data: Cytotoxicity in Cancer Cell Lines

No specific IC50 values for allyl salicylate against cancer cell lines were found in the reviewed literature. The table below presents data for other alkylated salicylates.

| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |

| Salicylic Acid | HeLa (Cervical Cancer) | MTT | 39.968 | [18] |

| Methyl Salicylate | HeLa (Cervical Cancer) | MTT | 14.096 | [18] |

| Ethyl Salicylate | HeLa (Cervical Cancer) | MTT | 15.537 | [18] |

| Butyl Salicylate | HeLa (Cervical Cancer) | MTT | 0.280 | [18] |

| Isoamyl Salicylate | HeLa (Cervical Cancer) | MTT | 10.519 | [18] |

| Octyl Salicylate | HeLa (Cervical Cancer) | MTT | 28.882 | [18] |

| Butyl Salicylate | T47D (Breast Cancer) | MTT | 0.87320 | [12] |

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][8][21][22]

Materials:

-

Allyl salicylate

-

Cancer cell lines (e.g., HeLa, T47D)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of allyl salicylate and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

Figure 3. Potential signaling pathway for salicylate's effect on breast cancer cells.

Conclusion and Future Directions

Allyl salicylate presents an intriguing profile for potential therapeutic applications, leveraging the known bioactivities of both the salicylate and allyl moieties. The preliminary evidence for its antibacterial activity is promising and warrants further quantitative investigation to determine its spectrum of activity and potency. While direct evidence for its anti-inflammatory, analgesic, and anticancer effects is currently lacking, the activities of related compounds strongly suggest that these are fruitful areas for future research.

To advance the therapeutic potential of allyl salicylate, the following steps are recommended:

-

Quantitative In Vitro Studies: Comprehensive screening of allyl salicylate against a broad panel of bacterial and fungal pathogens to determine MIC and MBC values. Determination of IC50 values for COX-1 and COX-2 inhibition and against a diverse range of cancer cell lines.

-

In Vivo Efficacy Studies: Evaluation of allyl salicylate in established animal models of infection, inflammation, pain, and cancer to determine its efficacy, optimal dosing, and therapeutic window.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by allyl salicylate beyond COX inhibition.

-

Pharmacokinetic and Toxicological Profiling: A thorough investigation of the absorption, distribution, metabolism, excretion, and toxicity profile of allyl salicylate to assess its drug-like properties and safety.

The synthesis of this information will be critical in determining whether allyl salicylate can be developed into a clinically useful therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. preprints.org [preprints.org]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salicylate suppresses the oncogenic hyaluronan network in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of sodium salicylate on antibiotic susceptibility and synergy in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. In vitro antimicrobial activity of five essential oils on multidrug resistant Gram-negative clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 12. QSAR and Anticancer effect of Alkyl salicylate on Breast cancer T47D Cells Lines - ProQuest [proquest.com]

- 13. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of valeryl salicylate, a COX-1 inhibitor, on models of acute inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mechanisms of topical analgesics in relieving pain in an animal model of muscular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scialert.net [scialert.net]

- 19. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. QSAR and Anticancer effect of Alkyl salicylate on Breast cancer T47D Cells Lines - ProQuest [proquest.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. broadpharm.com [broadpharm.com]

In Silico Prediction of Allyl Salicylate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl salicylate, an ester of salicylic acid, has garnered interest for its potential bioactive properties. This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of allyl salicylate, with a focus on its antibacterial and potential anti-inflammatory effects. We detail the methodologies for various computational tools, present quantitative predictive data in a structured format, and visualize key experimental workflows and biological signaling pathways. This guide serves as a comprehensive resource for researchers and professionals in drug discovery and development who are interested in leveraging computational approaches to explore the therapeutic potential of allyl salicylate and its derivatives.

Introduction

In silico drug discovery represents a paradigm shift in pharmaceutical research, enabling the rapid and cost-effective screening of chemical compounds for potential therapeutic activities. By employing computational models and simulations, researchers can predict a compound's bioactivity, toxicity, and pharmacokinetic profile before embarking on costly and time-consuming experimental studies.[1][2]

Allyl salicylate (also referred to as AESA) is a chemical compound that has been investigated for various applications, including in materials science.[3] Recent in silico studies have begun to shed light on its potential as a bioactive agent, particularly in the realm of antibacterial applications.[4][5] Furthermore, given its structural relationship to salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), there is a strong rationale for investigating its potential anti-inflammatory properties through computational methods.[6][7]

This guide will explore the predicted bioactivities of allyl salicylate based on available in silico data and provide detailed protocols for the computational tools used in these predictions.

Predicted Bioactivity of Allyl Salicylate

The bioactivity of allyl salicylate has been primarily investigated through computational models for its antibacterial and toxicological profiles.

Antibacterial Activity

The Prediction of Activity Spectra for Substances (PASS) online tool is a widely used resource for forecasting the biological activity of a molecule based on its structural formula.[5][8] The prediction is presented as a probability of being active (Pa) versus a probability of being inactive (Pi).

| Bioactivity Prediction (PASS Online) | Pa | Pi |

| Antibacterial | 0.236 | 0.091 |

Table 1: Predicted Antibacterial Activity of Allyl Salicylate. Data sourced from an in silico study on salicylic acid derivatives.[4]

The PASS prediction suggests a moderate probability of allyl salicylate exhibiting antibacterial activity.[4] This forms the basis for further investigation into its potential mechanisms of action against bacterial targets.

Toxicological Profile

The ProTox-II web server is a valuable tool for predicting the toxicity of chemical compounds.[9][10][11] It provides predictions for various toxicity endpoints, including acute toxicity (LD50), hepatotoxicity, carcinogenicity, and mutagenicity.

| Toxicity Prediction (ProTox-II) | Predicted Value | Prediction Accuracy |

| LD50 | 2.3 g/kg | 67.38% |

| Toxicity Class | 5 (Harmful if swallowed) | - |

| Average Similarity to known toxic compounds | 59.74% | - |

Table 2: Predicted Toxicological Profile of Allyl Salicylate. Data sourced from an in silico analysis of salicylic acid esters.[4]

The predicted LD50 value and toxicity class suggest that allyl salicylate has a low to moderate toxicity profile.[4]

In Silico Experimental Protocols

This section provides detailed methodologies for the key in silico experiments used to predict the bioactivity of allyl salicylate.

Prediction of Biological Activity Spectra using PASS Online

The PASS (Prediction of Activity Spectra for Substances) online service predicts a wide range of biological activities based on the 2D structure of a compound.[2][12][13]

Methodology:

-

Access the PASS Online Web Server: Navigate to the Way2Drug PASS Online portal.

-

Input Molecular Structure: The structure of allyl salicylate can be provided in one of three ways:

-

Draw the molecule using the provided chemical structure editor.

-

Enter the SMILES (Simplified Molecular Input Line Entry System) string for allyl salicylate (C=CCOC(=O)c1ccccc1O).

-

Upload a MOL file of the structure.

-

-

Initiate Prediction: Click the "Predict" button to start the analysis.

-

Interpret Results: The results are presented as a list of potential biological activities with corresponding Pa (probability to be active) and Pi (probability to be inactive) values. A higher Pa value suggests a greater likelihood of the compound exhibiting that particular activity.

Toxicity Prediction using ProTox-II

ProTox-II is a web server for the in silico prediction of chemical toxicity.[9][10][11]

Methodology:

-

Access the ProTox-II Web Server: Navigate to the ProTox-II homepage.

-

Input Compound: Enter the SMILES string for allyl salicylate or draw the structure using the integrated chemical editor.

-

Select Toxicity Endpoints: Choose the desired toxicity predictions (e.g., Oral Toxicity, Hepatotoxicity, Carcinogenicity, Mutagenicity). For a comprehensive analysis, all available endpoints can be selected.

-

Run Prediction: Initiate the toxicity prediction.

-

Analyze Output: The server provides a detailed report including the predicted LD50 value, toxicity class, and predictions for other selected endpoints, along with confidence scores.

Target Prediction using SwissTargetPrediction

SwissTargetPrediction is a web tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[14][15][16][17][18][19]

Methodology:

-

Access SwissTargetPrediction: Go to the SwissTargetPrediction website.

-

Enter Molecule: Input the SMILES string of allyl salicylate or draw the structure.

-

Select Organism: Choose the target organism (e.g., Homo sapiens).

-

Run Prediction: Start the target prediction process.

-

Review Predicted Targets: The output is a list of potential protein targets ranked by probability. The results can be visualized to show the classes of the predicted targets (e.g., enzymes, receptors, kinases).

Molecular Docking using AutoDock Vina

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[20][21][22][23]

Methodology:

-

Prepare the Ligand (Allyl Salicylate):

-

Obtain the 3D structure of allyl salicylate (e.g., from PubChem) in SDF or MOL2 format.

-

Use a molecular modeling software (e.g., AutoDock Tools, Chimera) to convert the ligand to the PDBQT format, which includes partial charges and atom types.

-

-

Prepare the Receptor Protein:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For a hypothetical anti-inflammatory study, Cyclooxygenase-2 (COX-2) could be a target (e.g., PDB ID: 5IKR).

-

Prepare the protein using software like AutoDock Tools by removing water molecules, adding polar hydrogens, and assigning charges. Save the prepared receptor in PDBQT format.

-

-

Define the Binding Site (Grid Box):

-

Identify the active site of the receptor. This can be based on the position of a co-crystallized ligand or through literature review.

-

Define a grid box that encompasses the active site. The size and center of the grid box are specified in a configuration file.

-

-

Run AutoDock Vina:

-

Create a configuration text file that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

-

Execute AutoDock Vina from the command line, providing the configuration file as input.

-

-

Analyze Docking Results:

-

AutoDock Vina will generate an output file containing the predicted binding poses of the ligand in the receptor's active site, ranked by their binding affinity scores (in kcal/mol).

-

Visualize the docked poses and interactions using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).

-

Signaling Pathways and Mechanisms of Action

In silico predictions can provide insights into the potential signaling pathways through which a compound may exert its biological effects.

Putative Antibacterial Mechanism

While the specific bacterial targets of allyl salicylate have not been extensively studied, a molecular docking study investigated its interaction with amylase.[4] The study reported a binding energy of -5.6 kcal/mol, suggesting a moderately weak interaction.[4] This could imply that allyl salicylate's antibacterial effect might not be primarily through amylase inhibition, or that it may act on other bacterial targets. Further in silico screening against a panel of known bacterial enzymes and proteins is warranted.

Predicted Anti-Inflammatory Signaling Pathway

Salicylates are known to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[24][25] Additionally, salicylates can inhibit the NF-κB signaling pathway, a central regulator of inflammation.[7][25][26][27][28][29] A hypothetical in silico investigation of allyl salicylate's anti-inflammatory activity would likely focus on these pathways.

Experimental Workflow Visualization

A typical in silico workflow for assessing the bioactivity of a compound like allyl salicylate involves a multi-step process, from initial prediction to more detailed mechanistic studies.

Conclusion

The in silico prediction of allyl salicylate's bioactivity reveals a compound with potential antibacterial properties and a favorable preliminary toxicity profile. While its anti-inflammatory effects are yet to be specifically investigated computationally, its structural similarity to known salicylates provides a strong rationale for such studies. The methodologies and workflows detailed in this guide offer a comprehensive framework for researchers to further explore the therapeutic potential of allyl salicylate and other novel compounds using computational tools. Future work should focus on experimental validation of these in silico predictions to confirm the bioactivity and elucidate the precise mechanisms of action of allyl salicylate.

References

- 1. m.youtube.com [m.youtube.com]

- 2. zenodo.org [zenodo.org]

- 3. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sodium salicylate inhibits NF-kappaB and induces apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japer.in [japer.in]

- 9. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] ProTox-II: a webserver for the prediction of toxicity of chemicals | Semantic Scholar [semanticscholar.org]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. academic.oup.com [academic.oup.com]

- 15. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 17. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comprehensive assessment of nine target prediction web services: which should we choose for target fishing? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Multiple ligands docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 21. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 22. m.youtube.com [m.youtube.com]

- 23. eagonlab.github.io [eagonlab.github.io]

- 24. globalresearchonline.net [globalresearchonline.net]

- 25. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Investigations Into the Analysis and Modeling of the TNFα-Mediated NF-κB-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Allyl Salicylate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for allyl salicylate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information on this compound.

Mass Spectrometry (MS)

Mass spectrometry of allyl salicylate is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The molecular ion and characteristic fragments are observed, providing confirmation of the molecular weight and structural features.

Table 1: Mass Spectrometry Data for Allyl Salicylate

| m/z | Relative Intensity (%) | Proposed Fragment |

| 178 | 27.7 | [M]+ (Molecular Ion) |

| 121 | 69.2 | [M - C3H5O]+ |

| 120 | 99.9 | [M - C3H4O2]+ |

| 92 | 36.6 | [C6H4O]+ |

| 41 | 82.4 | [C3H5]+ (Allyl Cation) |

Data sourced from PubChem CID 66330.[1]

Infrared (IR) Spectroscopy

The IR spectrum of allyl salicylate reveals characteristic absorption bands corresponding to its principal functional groups. The spectrum is typically acquired for the neat liquid sample.

Table 2: Infrared Spectroscopy Data for Allyl Salicylate

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100-3000 (broad) | O-H (Phenolic) | Stretching |

| ~2950 | C-H (Aliphatic) | Stretching |

| ~1680 | C=O (Ester) | Stretching |

| ~1600 | C=C (Aromatic) | Stretching |

Data is based on typical values for salicylate esters.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of allyl salicylate. Predicted chemical shifts are based on typical values for the functional groups present.

The ¹H NMR spectrum of allyl salicylate will show distinct signals for the aromatic, vinylic, and allylic protons. Due to restricted rotation around the C-C single bond of the allyl group, the vinylic protons can exhibit complex splitting patterns, not necessarily following the simple n+1 rule.

Table 3: Predicted ¹H NMR Spectroscopic Data for Allyl Salicylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |